Stiborane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

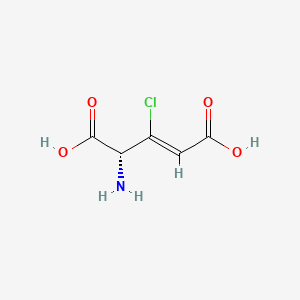

Stiborane is an antimony hydride and a mononuclear parent hydride.

Scientific Research Applications

Isomerization in Organostiboranes

Stiborane compounds, specifically organoantimony compounds (stiboranes), show fascinating isomerization behaviors. A study by Matsukawa et al. (2009) explored pentacoordinate antimony compounds with a rigid tridentate ligand. They discovered that isomerization in these compounds occurs through a turnstile rotation mechanism, highlighting the dynamic nature of these molecules in chemical reactions (Matsukawa et al., 2009).

Synthesis and Structural Analysis

The synthesis and structural examination of this compound compounds provide insights into their chemical properties. Wieber et al. (1987) synthesized Phenyltetra(acetato)this compound and conducted an X-ray analysis to understand its structure, revealing hexacoordination of the central antimony atom (Wieber et al., 1987).

Coordination Chemistry of Stibines and Bismuthines

Greenacre, Levason, and Reid (2020) reviewed recent developments in the coordination chemistry of stibine and bismuthine ligands. They discussed new ligand syntheses, coordination complexes, and their potential applications in areas such as catalysis and material deposition (Greenacre et al., 2020).

Molecular Dissociation Studies

Dujardin, Walkup, and Avouris (1992) demonstrated the use of a scanning tunneling microscope (STM) to dissociate molecules like decaborane(14) on silicon surfaces. This application signifies the potential of stiboranes in precise surface chemistry manipulation (Dujardin et al., 1992).

Structural Dynamics of Stiboranes

Jiang and Yamamoto (2010) synthesized tricoordinate stibine and tetracoordinate stiboranide using SbCl3 and analyzed their structures through X-ray analysis. They highlighted the importance of structural dynamics in stiboranes, influencing their chemical behaviors (Jiang & Yamamoto, 2010).

Pseudorotation in Hypervalent Stiboranes

Toyota et al. (2000) synthesized diastereomeric pentacoordinate hypervalent stiboranes and investigated their pseudorotation at the central antimony atom. Their findings contribute to understanding the dynamic stereochemistry of hypervalent compounds (Toyota et al., 2000).

Dative Interactions in Phosphine-Stibines and Phosphine-Stiboranes

Chalmers et al. (2015) studied a series of phosphine-stibine and phosphine-stiborane compounds. They examined the P-Sb dative interactions through single crystal diffraction and NMR spectroscopy, providing insights into bonding variations in these species (Chalmers et al., 2015).

Properties

Molecular Formula |

H5S |

|---|---|

Molecular Weight |

126.8 g/mol |

IUPAC Name |

λ5-stibane |

InChI |

InChI=1S/Sb.5H |

InChI Key |

QGKXPQUVEJEHQI-UHFFFAOYSA-N |

Canonical SMILES |

[SbH5] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

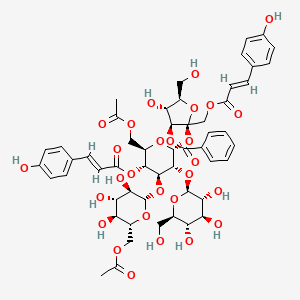

![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B1235527.png)

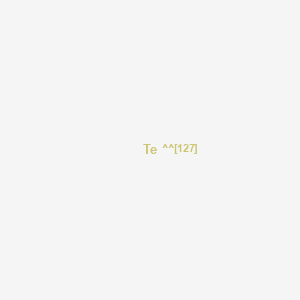

![tert-butyl N-[(2S)-5-amino-1-[[(2S)-2-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-3-phenylpropanoyl]amino]-1,5-dioxopentan-2-yl]carbamate](/img/structure/B1235528.png)

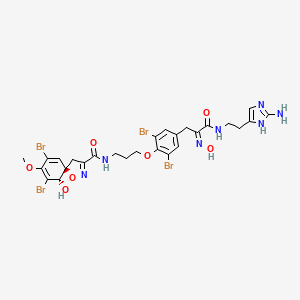

![Sodium;hydride;5-[3-pyridin-2-yl-6-(5-sulfofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonic acid](/img/structure/B1235535.png)

![(2R,3R,4S,5R)-2-[6-amino-2-[(2Z)-2-(cyclohexylmethylidene)hydrazinyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1235547.png)

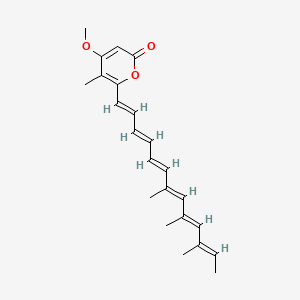

![[(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienyl] 2-bromoacetate](/img/structure/B1235548.png)